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Compound of Interest

Compound Name: Pyridin-4-ol

Cat. No.: B7766527 Get Quote

A deep dive into the spectroscopic signatures of Pyridin-4-ol and its keto tautomer, 4-pyridone,

providing researchers, scientists, and drug development professionals with a comprehensive

comparative guide. This publication leverages experimental data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass

Spectrometry (MS), to elucidate the distinct characteristics of these two forms.

The tautomeric equilibrium between the aromatic Pyridin-4-ol (enol form) and the non-

aromatic 4-pyridone (keto form) is a classic example of prototropism, heavily influenced by the

surrounding environment. In the gas phase and non-polar solvents, the enol form, Pyridin-4-ol,
is the predominant species. Conversely, in polar solvents and the solid state, the equilibrium

shifts significantly towards the more polar keto form, 4-pyridone. This guide provides a detailed

spectroscopic comparison to aid in the identification and characterization of these tautomers in

various experimental settings.

Tautomeric Equilibrium
The reversible interconversion between Pyridin-4-ol and 4-pyridone is a dynamic process

fundamental to understanding its reactivity and spectroscopic properties.

Caption: Tautomeric equilibrium between Pyridin-4-ol and 4-pyridone.
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The following tables summarize the key spectroscopic data for Pyridin-4-ol and 4-pyridone,

highlighting the distinct features that enable their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the two tautomers due to the

significant differences in their electronic environments. The chemical shifts of the ring protons

and carbons are particularly informative.

Parameter
Pyridin-4-ol (in non-polar

solvent, e.g., CCl₄)

4-Pyridone (in polar solvent,

e.g., DMSO-d₆)

¹H NMR

H2, H6 ~8.0 - 8.2 ppm (d) ~7.5 - 7.7 ppm (d)

H3, H5 ~6.8 - 7.0 ppm (d) ~6.2 - 6.4 ppm (d)

OH Variable, broad singlet -

NH - ~11.0 - 12.0 ppm (br s)

¹³C NMR

C2, C6 ~150 - 155 ppm ~140 - 145 ppm

C3, C5 ~110 - 115 ppm ~115 - 120 ppm

C4 ~160 - 165 ppm ~175 - 180 ppm (C=O)

Infrared (IR) Spectroscopy
IR spectroscopy provides characteristic vibrational frequencies for the functional groups

present in each tautomer. The presence or absence of a strong carbonyl (C=O) stretch is a key

diagnostic feature.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b7766527?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7766527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Pyridin-4-ol (Gas Phase) 4-Pyridone (Solid State, KBr)

O-H stretch ~3600 - 3650 cm⁻¹ (sharp) -

N-H stretch - ~3000 - 3200 cm⁻¹ (broad)

C=O stretch - ~1640 - 1660 cm⁻¹ (strong)

C=C/C=N stretch
~1500 - 1600 cm⁻¹ (multiple

bands)

~1500 - 1600 cm⁻¹ (multiple

bands)

C-O stretch ~1200 - 1300 cm⁻¹ -

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the tautomers. The

aromatic character of Pyridin-4-ol and the conjugated system in 4-pyridone result in distinct

absorption maxima.

Parameter
Pyridin-4-ol (in non-polar

solvent, e.g., Cyclohexane)

4-Pyridone (in polar solvent,

e.g., Ethanol)

λ_max_ ~240 - 250 nm ~255 - 265 nm

Molar Absorptivity (ε) Moderate High

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns

of the tautomers. While both tautomers have the same molecular weight, their fragmentation

pathways can differ, reflecting their distinct structures.

Parameter Pyridin-4-ol 4-Pyridone

Molecular Ion (M⁺) m/z 95 m/z 95

Key Fragmentation Pathways Loss of CO, followed by HCN
Retro-Diels-Alder reaction

leading to the loss of C₂H₂O
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Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

The following protocols outline the general procedures for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CCl₄ for Pyridin-4-ol, DMSO-d₆ for 4-pyridone).

Transfer solution to a 5 mm NMR tube.

Instrument Setup

Place the NMR tube in the spectrometer.

Lock, tune, and shim the instrument.

Data Acquisition

Acquire ¹H and ¹³C NMR spectra.

Data Processing

Fourier transform, phase correct, and baseline correct the spectra.

Reference the spectra to an internal standard (e.g., TMS).

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopy.

A sample of the compound is dissolved in an appropriate deuterated solvent. For observing the

Pyridin-4-ol tautomer, a non-polar solvent like carbon tetrachloride (CCl₄) is preferred. For the

4-pyridone tautomer, a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is

commonly used. The solution is transferred to a standard 5 mm NMR tube. Spectra are

recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are

reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane

(TMS).
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Solid State (4-Pyridone) Gas Phase (Pyridin-4-ol)

Prepare KBr pellet: Mix ~1-2 mg of sample with ~100 mg of dry KBr.

Press the mixture into a transparent disk.

Place the sample (pellet or gas cell) in the IR spectrometer.

Introduce sample into a gas cell.

Heat the cell to vaporize the sample.

Record the IR spectrum, typically from 4000 to 400 cm⁻¹.

Perform background correction.

Click to download full resolution via product page

Caption: Workflow for solid-state and gas-phase IR spectroscopy.

For the solid-state analysis of 4-pyridone, the potassium bromide (KBr) pellet method is

commonly employed. A small amount of the sample is finely ground with dry KBr and pressed

into a thin, transparent disk. For gas-phase analysis of Pyridin-4-ol, the sample is introduced

into a heated gas cell to achieve sufficient vapor pressure. The IR spectrum is then recorded

using a Fourier-transform infrared (FTIR) spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b7766527?utm_src=pdf-body-img
https://www.benchchem.com/product/b7766527?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7766527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a dilute solution of the sample in the desired solvent (e.g., cyclohexane for Pyridin-4-ol, ethanol for 4-pyridone).

Transfer the solution to a quartz cuvette.

Place the cuvette in the spectrophotometer.

Use the pure solvent as a blank for baseline correction.

Record the UV-Vis spectrum over the appropriate wavelength range (e.g., 200-400 nm).

Click to download full resolution via product page

Caption: General workflow for UV-Vis spectroscopy.

A dilute solution of the compound is prepared in a suitable UV-transparent solvent. The choice

of solvent is critical for observing the desired tautomer. The absorbance of the solution is

measured over a range of wavelengths using a UV-Vis spectrophotometer. A quartz cuvette is

used to hold the sample, and the pure solvent is used as a reference to obtain the baseline.
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Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC).

Ionize the sample using an appropriate method (e.g., Electron Ionization - EI).

Separate the ions based on their mass-to-charge ratio (m/z).

Detect the ions and generate a mass spectrum.

Analyze the molecular ion and fragmentation pattern.

Click to download full resolution via product page

Caption: General workflow for mass spectrometry.

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized

and ionized. Electron ionization (EI) is a common technique that generates a molecular ion and

characteristic fragment ions. The ions are then separated according to their mass-to-charge

ratio (m/z) and detected. The resulting mass spectrum provides the molecular weight of the

compound and valuable structural information based on the fragmentation pattern.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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